

Application Notes and Protocols: Metal-Organic Frameworks (MOFs) with Terephthalic Acid Linkers

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Compound of Interest

Compound Name: 2,5-Di-p-toluidinoterephthalic acid

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Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, large surface area, and tunable structures make them promising candidates for a wide range of applications.[2][3] Terephthalic acid (also known as benzene-1,4-dicarboxylic acid, H₂BDC), a readily available and rigid linker, is frequently used in the synthesis of robust and versatile MOFs.[4][5] This document provides an overview of the key applications of terephthalic acid-based MOFs in drug delivery, catalysis, and sensing, complete with experimental protocols and performance data for researchers, scientists, and drug development professionals.

Application NotesDrug Delivery Systems

MOFs constructed with terephthalic acid and its derivatives have been extensively investigated as carriers for therapeutic agents. Their high pore volume allows for significant drug loading, while the tunable pore size and surface chemistry enable controlled release.[6][7] The inherent biodegradability of some MOFs, particularly under the acidic conditions found in tumor microenvironments or endosomes, makes them excellent candidates for targeted drug delivery. [8]



Commonly studied terephthalic acid-based MOFs for drug delivery include the UiO series (e.g., UiO-66), MIL series (e.g., MIL-53, MIL-101), and MOF-5.[2][9] For instance, the microporous zirconium amino-terephthalate MOF, UiO-66-NH₂, has shown promising results for the topical delivery of salicylic acid, releasing 64% of its cargo over 6 hours under simulated skin conditions.[10] Drug loading can be achieved through one-step methods, where the drug is encapsulated during MOF synthesis, or two-step methods, where the drug is loaded into the pre-synthesized MOF.[10] The release is often triggered by stimuli such as pH, temperature, or the presence of specific biomolecules.[8][11]

Heterogeneous Catalysis

The well-defined and accessible active sites within terephthalic acid-based MOFs make them effective heterogeneous catalysts.[12][13] The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic functionalities. These materials have been successfully applied in various organic transformations, including biodiesel production, oxidation reactions, and cross-coupling reactions.[1][14]

A study on biodiesel production demonstrated that a copper-terephthalate MOF (Cu-MOF) exhibited the highest catalytic activity, achieving an 83.33% yield in the transesterification of Yellow Oleander seed oil.[1] In contrast, Fe-MOF and Cr-MOF catalysts were less effective, yielding 33.33% and 25.00%, respectively.[1] Furthermore, MOFs can serve as precursors to derive highly active metal oxide catalysts. Thermal decomposition of the MOF structure removes the organic linker, resulting in metal oxides with high surface areas and a greater number of exposed active sites, which have shown superior performance in reactions like the selective oxidation of benzyl alcohol.[15]

Chemical Sensing

The unique photoluminescent properties of certain terephthalic acid-based MOFs, particularly those incorporating lanthanide metals, have been harnessed for chemical sensing applications. [4] These MOFs can act as fluorescent sensors where the presence of a specific analyte quenches or enhances their luminescence through interactions with the framework. [16][17] This "antenna effect," where the terephthalic acid ligand absorbs energy and transfers it to the metal center, is key to their strong luminescence. [4]



For example, Europium (Eu) and Terbium (Tb) based MOFs with terephthalic acid linkers (EuBDC and TbBDC) have demonstrated multi-responsive luminescence sensing for various metal ions in water, including Ag(I), Fe(III), Cr(III), and Cr(VI).[4][16] Another application is a copper-terephthalate MOF (Cu-BTC) based photoelectrochemical sensor developed for the sensitive and selective detection of cotinine, a biomarker for tobacco exposure, in urine samples, achieving a detection limit as low as 0.21 nM.[18]

Quantitative Data

Table 1: Performance of Terephthalic Acid MOFs in Drug Delivery

MOF Type	Drug	Loading Capacity	Release Conditions	Key Findings
UiO-66-NH₂	Salicylic Acid	Not specified	Aqueous media at 37°C	64% release in 6 hours.[10]
Cu-MOF	lbuprofen (IBU)	Not specified	pH 1.2, 6.8, and 7.4	Fast release at pH 1.2 (95% in 2h); controlled release when encapsulated in gelatin.[8]
ZIF-8	5-Fluorouracil (5- FU)	Up to 60%	pH 5.0 and 7.4	Faster drug release at pH 5.0 compared to pH 7.4.[8]
MIL-125(Ti)	Chloroquine (CQ)	460 mg/g	Phosphate buffer solution	Sustained release of ~70% over 14 days.[7]
Cu-MOF-1	Montelukast Sodium	Not specified (1:2 ratio optimal)	PBS (pH 7.4) at 37 °C	~66.6% release after 60 minutes.

Table 2: Performance of Terephthalic Acid MOFs in Catalysis



MOF Type	Reaction	Catalyst Amount	Temperatur e (°C)	Time (min)	Yield / Conversion
Cu-MOF	Transesterific ation (Biodiesel)	Not specified	Not specified	Shorter time vs Fe/Cr	83.33% Yield.
Fe-MOF	Transesterific ation (Biodiesel)	Not specified	Not specified	Not specified	33.33% Yield. [1]
Cr-MOF	Transesterific ation (Biodiesel)	Not specified	Not specified	Not specified	25.00% Yield. [1]
Cu(BDC)	Cross- coupling (Phenol + 4- chlorobenzal dehyde)	Not specified	180	70	Not specified
MOF-derived FeZnOx	Benzyl Alcohol Oxidation	Not specified	120	30	~95% Conversion. [15]

Table 3: Performance of Terephthalic Acid MOFs in Sensing

MOF Type	Analyte	Detection Limit	Linear Range	Sensing Mechanism
EuBDC / TbBDC	Fe(III), Cr(VI), Ag(I)	Not specified	Not specified	Luminescence Quenching.[4] [16]
Cu-BTC MOF	Cotinine	0.21 nM	1–10 nM	Photoelectroche mical.[18]
[Zn(Bpy) (DHTA)o.5]n	Fe³+	Not specified	Not specified	Luminescence Quenching.[20]



Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Copper-Terephthalate MOF (Cu-MOF)

This protocol is adapted from methodologies for synthesizing terephthalic acid-based MOFs.[1] [14]

Materials:

- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
- Terephthalic acid (H₂BDC)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Deionized water

Procedure:

- Dissolve 0.725 g of Cu(NO₃)₂·3H₂O in 20 mL of DMF in a 100 mL beaker with stirring.
- In a separate beaker, dissolve 0.250 g of terephthalic acid in 20 mL of DMF.
- Combine the two solutions in a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
- After 24 hours, remove the autoclave and allow it to cool to room temperature.
- Collect the resulting blue crystalline product by centrifugation or filtration.
- Wash the product three times with fresh DMF to remove any unreacted starting materials.
- Subsequently, wash the product three times with ethanol to exchange the DMF.
- Dry the final product in a vacuum oven at 60 °C for 12 hours.



 Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm crystallinity and morphology.[5][14]

Protocol 2: Drug Loading and In-Vitro Release Study

This protocol describes the loading of a model drug, such as ibuprofen, into a synthesized MOF and the subsequent release study.[8][19]

Materials:

- Synthesized terephthalic acid-based MOF
- Ibuprofen (or other model drug)
- Ethanol
- Phosphate-Buffered Saline (PBS) solutions at pH 7.4 and pH 5.0
- Magnetic stirrer and shaker incubator
- UV-Vis Spectrophotometer

Procedure - Drug Loading:

- Disperse 100 mg of the activated MOF into a 10 mL ethanolic solution containing 50 mg of ibuprofen.
- Stir the mixture vigorously at room temperature for 24 hours to allow for drug encapsulation.
- Collect the drug-loaded MOF by centrifugation.
- Wash the product with fresh ethanol to remove any drug adsorbed on the external surface.
- Dry the drug-loaded MOF under vacuum.
- Determine the drug loading efficiency by measuring the concentration of ibuprofen remaining in the supernatant using UV-Vis spectrophotometry.

Procedure - In-Vitro Drug Release:



- Disperse 10 mg of the drug-loaded MOF into 20 mL of PBS (pH 7.4) in a dialysis bag.
- Place the dialysis bag into a beaker containing 100 mL of the same PBS solution.
- Maintain the setup at 37 °C in a shaker incubator.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
- Analyze the withdrawn samples using a UV-Vis spectrophotometer to determine the concentration of the released drug.
- Repeat the experiment using PBS at a different pH (e.g., 5.0) to study pH-responsive release.[8]

Protocol 3: Luminescence-Based Sensing of Metal Ions

This protocol outlines the use of a luminescent lanthanide-based MOF for detecting metal ions in an aqueous solution.[4][17]

Materials:

- Synthesized luminescent MOF (e.g., EuBDC or TbBDC)
- Deionized water
- Stock solutions of various metal nitrate salts (e.g., Fe(NO₃)₃, AgNO₃, Cr(NO₃)₃)
- Fluorometer

Procedure:

- Prepare a stock suspension of the MOF in deionized water (e.g., 1.0 mg/mL).[4]
- Use a sonicator to ensure the MOF is well-dispersed.
- Dilute the stock suspension to a working concentration (e.g., 0.1 mg/mL).
- Place 2 mL of the MOF suspension into a quartz cuvette.



- Record the initial fluorescence emission spectrum of the MOF suspension (e.g., with an excitation wavelength of 320 nm).[4]
- Sequentially add small aliquots (e.g., 10 μL) of a metal ion stock solution to the cuvette.
- After each addition, gently mix and record the fluorescence emission spectrum.
- Observe the change in luminescence intensity. A significant decrease (quenching) indicates a sensing event.
- Plot the quenching efficiency ((I₀ I) / I₀) against the analyte concentration to determine sensitivity.
- Repeat the experiment with different metal ions to assess selectivity.[20]

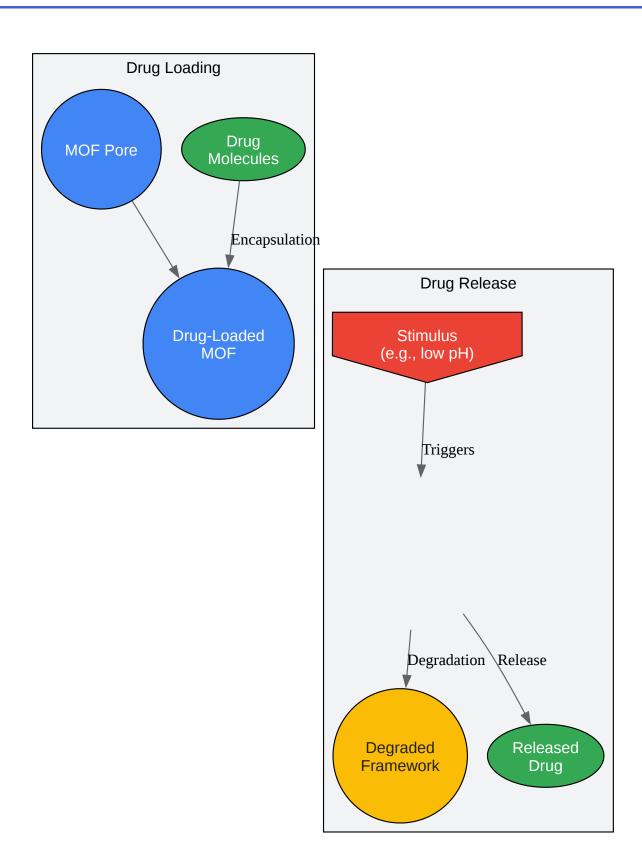
Visualizations



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Caption: General workflow for the synthesis and application of terephthalic acid-based MOFs.

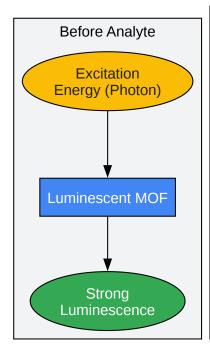


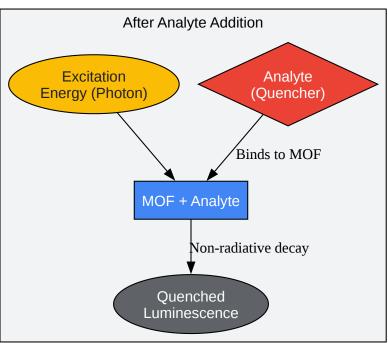


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Caption: Schematic of drug loading into and stimulus-triggered release from a MOF carrier.







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Caption: Principle of luminescence quenching in MOF-based sensors upon analyte interaction.

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Methodological & Application





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